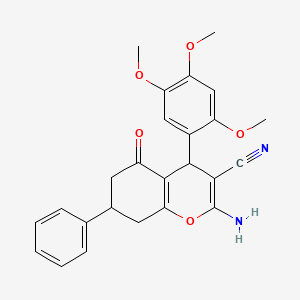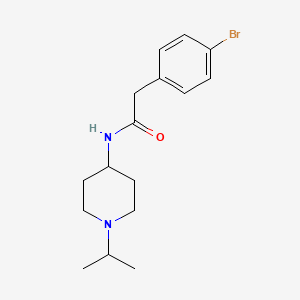![molecular formula C11H18N2O4 B5235928 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione involves its binding to the allosteric site of the α7 nicotinic acetylcholine receptor. This binding enhances the receptor's sensitivity to acetylcholine, resulting in increased activity of the receptor. Additionally, this compound has been found to enhance the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and synaptic plasticity in animal models. Additionally, it has been found to increase the release of acetylcholine in the hippocampus, which is believed to contribute to its cognitive-enhancing effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to enhance cognitive function, memory, and synaptic plasticity in animal models, making it a potentially useful tool for studying these processes. Additionally, it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity.
One limitation of this compound is that its mechanism of action is not fully understood, and more research is needed to fully characterize its effects. Additionally, its potential for use in humans is not yet known, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione. One direction is to further investigate its mechanism of action and its effects on cognitive function, memory, and synaptic plasticity. Additionally, more research is needed to determine its potential for use in humans and its safety and efficacy. Another direction is to explore its potential for use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,4-dimethoxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-10,11-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The product is then purified using column chromatography.
Applications De Recherche Scientifique
1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function, memory, and synaptic plasticity. Additionally, it has been found to enhance the release of acetylcholine in the hippocampus, which is a region of the brain that is involved in learning and memory.
Propriétés
IUPAC Name |
1,4-dimethoxy-5,6,7,8,9,9a-hexahydro-4aH-cyclohepta[b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-12-8-6-4-3-5-7-9(8)13(17-2)11(15)10(12)14/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROLXFWUWWUQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCCC2N(C(=O)C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)


![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
